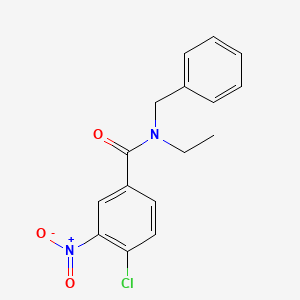

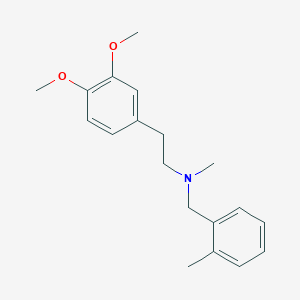

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide” is a chemical compound with the molecular formula C14H11ClN2O3 . It is a derivative of benzamide, which is a type of amide compound .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .Applications De Recherche Scientifique

Pharmaceutical Industry: Synthesis of Therapeutic Agents

CBMicro_018860: serves as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to forming benzamide derivatives, which are integral in the development of drugs used to treat a range of conditions, from cancer to cardiovascular diseases .

Green Chemistry: Catalyst Development

The compound is used in green chemistry for the development of catalysts that facilitate the synthesis of benzamides through eco-friendly processes. These catalysts help reduce reaction times and improve yield while minimizing environmental impact .

Material Science: Polymer Modification

In material science, CBMicro_018860 is utilized to modify polymers, enhancing their properties for use in specialized applications such as high-performance plastics and coatings .

Agricultural Chemistry: Pesticide Formulation

The benzamide moiety of CBMicro_018860 is significant in the formulation of pesticides. Its chemical properties allow for the creation of compounds that are effective in pest control, contributing to agricultural productivity .

Analytical Chemistry: Chromatography

CBMicro_018860: can be applied in analytical chemistry as a standard in chromatographic analysis, aiding in the identification and quantification of substances within complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This compound is also important in biochemistry for enzyme inhibition studies. It helps in understanding the interaction between enzymes and potential inhibitors, which is crucial for drug discovery .

Organic Chemistry: Electrophilic Aromatic Substitution Reactions

CBMicro_018860: is involved in electrophilic aromatic substitution reactions, a fundamental process in organic chemistry that is key to constructing complex molecular architectures .

Anti-Tubercular Agents: Tuberculosis Treatment Research

Lastly, derivatives of CBMicro_018860 are being researched for their potential as anti-tubercular agents. This research is critical in the fight against tuberculosis, a major global health concern .

Orientations Futures

The future directions for “N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide” could involve further exploration of its potential applications, particularly in the pharmaceutical, paper, and plastic industries where benzamides are widely used . Additionally, research could focus on improving the synthesis process, exploring its reactivity, and studying its physical and chemical properties in more detail.

Propriétés

IUPAC Name |

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)13-8-9-14(17)15(10-13)19(21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTSYXSLPINNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)